molecular formula C7H7BrN2O4S B2579228 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid CAS No. 1248470-13-4

2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid

Cat. No.: B2579228
CAS No.: 1248470-13-4
M. Wt: 295.11
InChI Key: PMYSOYYHPGHACO-UHFFFAOYSA-N
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Description

2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid is a synthetic organic compound that features a thiazole ring substituted with a bromine atom and a carbamoyl group

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid at different dosages in animal models have not been specifically studied. Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid is unique due to the presence of both the bromine-substituted thiazole ring and the methoxyacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4S/c8-4-1-9-7(15-4)10-5(11)2-14-3-6(12)13/h1H,2-3H2,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYSOYYHPGHACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)COCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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